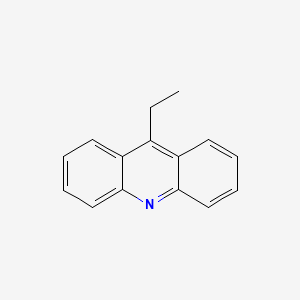
9-Ethylacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Ethylacridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylacridine typically involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride. The resulting 9-chloroacridine is then subjected to further reactions to introduce the ethyl group at the 9-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis .
化学反应分析
Types of Reactions: 9-Ethylacridine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with active methylene compounds in the presence of aqueous sodium hydroxide to form 1,1-disubstituted 3-(9-acridanylidene)propenes . Additionally, it can form adducts with dimethylketen, resulting in both open-chain and cyclic products .
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Lithium aluminium hydride is often employed for reduction reactions.
Major Products:
科学研究应用
9-Ethylacridine and its derivatives have been actively researched for their potential therapeutic applications. They exhibit significant biological activities, including anticancer, antimicrobial, and antiviral properties . The compound’s ability to intercalate into DNA makes it a valuable tool in cancer research, as it can inhibit the proliferation of cancer cells by interfering with DNA replication and transcription .
In addition to its use in medicine, this compound is also employed in material sciences and photophysics. Its unique photochemical properties make it suitable for use in fluorescent materials and organoelectronics .
作用机制
The primary mechanism of action of 9-Ethylacridine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with biological processes involving DNA . This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, which are essential for DNA replication and cell division .
相似化合物的比较
- 9-Phenylacridine
- 9-Methylacridine
- 9-Chloroacridine
Comparison: While all these compounds share the acridine core structure, 9-Ethylacridine is unique due to the presence of the ethyl group at the 9-position. This modification can influence the compound’s chemical reactivity and biological activity. For instance, this compound may exhibit different binding affinities to DNA and other molecular targets compared to its analogs .
属性
CAS 编号 |
5176-40-9 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC 名称 |
9-ethylacridine |
InChI |
InChI=1S/C15H13N/c1-2-11-12-7-3-5-9-14(12)16-15-10-6-4-8-13(11)15/h3-10H,2H2,1H3 |
InChI 键 |
CVPHOGZTLPMGBU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


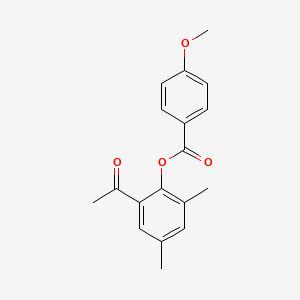
![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)
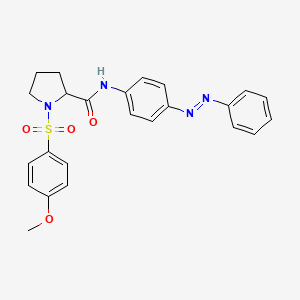

![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)
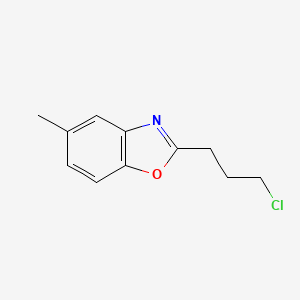

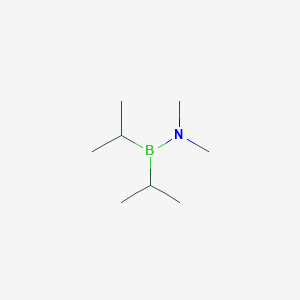
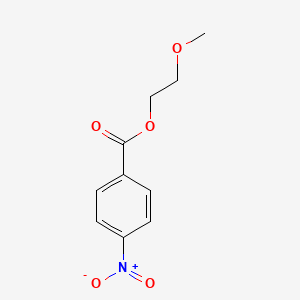
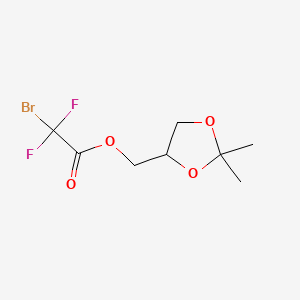
![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)
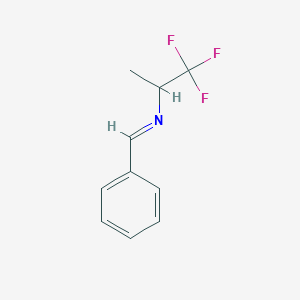
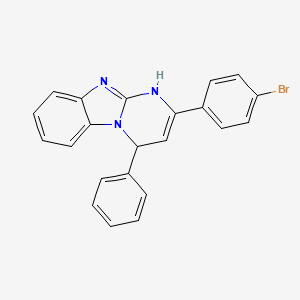
![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)
